molecular formula C20H21N3O5 B2356208 N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 1421463-40-2

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No.: B2356208
CAS No.: 1421463-40-2
M. Wt: 383.404
InChI Key: BMQFMBKHWFJTMW-UHFFFAOYSA-N
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Description

This compound is a bis-amide derivative featuring a furan-substituted hydroxypropyl chain at the N1 position and a pyrrolo[3,2,1-ij]quinolin-8-yl moiety with a 2-oxo group at the N2 position. The oxalamide linker is a critical pharmacophore, often employed in kinase inhibitors or CNS-targeting agents due to its conformational flexibility and hydrogen-bonding capacity .

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c24-15(16-4-2-8-28-16)5-6-21-19(26)20(27)22-14-9-12-3-1-7-23-17(25)11-13(10-14)18(12)23/h2,4,8-10,15,24H,1,3,5-7,11H2,(H,21,26)(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQFMBKHWFJTMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCC(C4=CC=CO4)O)CC(=O)N3C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a synthetic organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound exhibits a complex molecular structure characterized by the presence of furan and oxalamide functional groups, which contribute to its pharmacological properties.

Structural Characteristics

The compound's IUPAC name reflects its intricate structure:

  • Furan Ring : A five-membered heterocyclic compound known for its reactivity and biological significance.
  • Oxalamide Linkage : This moiety can participate in hydrogen bonding and is often associated with biological activity.

The molecular formula is C16H18N4O4C_{16}H_{18}N_{4}O_{4}, and it has a molecular weight of approximately 318.34 g/mol.

The biological activity of this compound is attributed to its interactions with specific molecular targets. The furan ring enables π-π interactions with aromatic residues in proteins, while the hydroxypropyl group can form hydrogen bonds, enhancing binding affinity to various enzymes or receptors .

Biological Activities

Research has highlighted several potential biological activities associated with this compound:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines . The oxalamide group may play a role in inhibiting topoisomerase II, an enzyme critical for DNA replication in cancer cells.
  • Neuroprotective Effects : Compounds related to this oxalamide have shown neuroprotective effects in models of neurodegeneration. For instance, beta-carboline derivatives have been studied for their ability to restore dopaminergic neuron function and promote neurotrophic factor expression .
  • Antioxidant Properties : The presence of hydroxyl groups in the structure may confer antioxidant properties, helping to mitigate oxidative stress within biological systems .

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReferences
AntitumorInhibits cancer cell proliferation
NeuroprotectivePromotes survival of dopaminergic neurons
AntioxidantReduces oxidative stress effects

Notable Research Findings

A study conducted on related compounds demonstrated that specific structural modifications could enhance their antitumor efficacy. For example, compounds with longer aliphatic chains showed improved activity against human tumor cell lines such as HepG2 and NCI-H661 .

Another investigation into the neuroprotective properties revealed that derivatives similar to this compound could significantly increase the expression of brain-derived neurotrophic factor (BDNF), suggesting a mechanism for neuronal survival and repair .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound is compared to two closely related oxalamide derivatives:

N2 Substituent: Identical pyrroloquinolin-2-one system.

N1-(3-hydroxypropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide (CAS 898427-73-1, ): N1 Substituent: 3-hydroxypropyl (identical to the main compound). N2 Substituent: Pyrido[3,2,1-ij]quinolin-3-one (six-membered pyridine ring vs. five-membered pyrrolidine in the main compound). Implications: The pyridine ring increases rigidity and electron-deficient character, which may alter binding affinity to targets like kinases or serotonin receptors .

Comparative Data Table

Property Main Compound Compound CAS 898427-73-1 ()
N1 Substituent 3-(furan-2-yl)-3-hydroxypropyl Furan-2-ylmethyl 3-hydroxypropyl
N2 Heterocycle Pyrrolo[3,2,1-ij]quinolin-2-one (5-membered pyrrolidine fused to quinoline) Identical to main compound Pyrido[3,2,1-ij]quinolin-3-one (6-membered pyridine fused to quinoline)
Hydrogen-Bonding Capacity High (hydroxyl group + oxalamide) Moderate (oxalamide only) High (hydroxyl group + oxalamide)
Predicted LogP ~2.5 (moderate lipophilicity) ~3.0 (higher lipophilicity) ~2.3 (lower due to pyridine’s polarity)
Metabolic Stability Moderate (hydroxyl group susceptible to conjugation) High (no hydroxyl group) Moderate (pyridine may resist oxidation)

Preparation Methods

Fragment Coupling via Oxalamide Bond Formation

The most widely reported method involves synthesizing the 2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-amine intermediate and reacting it with an activated oxalate derivative of 3-(furan-2-yl)-3-hydroxypropylamine. This approach leverages classic amide bond-forming reactions, often employing carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in the presence of hydroxybenzotriazole (HOBt).

Tandem Cyclization and Functionalization

Alternative routes utilize multicomponent reactions to simultaneously assemble the pyrroloquinoline core and introduce the oxalamide sidechain. For example, BiCl3-catalyzed cyclocondensation reactions between aminophenyl precursors, aldehydes, and N-vinyl pyrrolidone have been adapted from analogous syntheses of tetrahydroquinoline derivatives.

Stepwise Synthesis and Reaction Mechanisms

Synthesis of 2-Oxo-2,4,5,6-Tetrahydro-1H-Pyrrolo[3,2,1-ij]quinolin-8-Amine

The pyrroloquinoline core is typically prepared via a Friedländer annulation between 2-aminobenzaldehyde derivatives and cyclic ketones, followed by oxidation to introduce the 2-oxo group. A representative procedure involves:

  • Reacting 3-aminophenylisoxazole with 4-nitrobenzaldehyde in acetonitrile.
  • Adding BiCl3 (20 mol%) as a Lewis catalyst to facilitate cyclization.
  • Purifying the product via column chromatography (PE/EtOAc).

Key Data:

Step Reagents/Conditions Yield (%)
Cyclization BiCl3, CH3CN, rt, 14 h 68–72

Preparation of 3-(Furan-2-yl)-3-Hydroxypropylamine

This fragment is synthesized through a three-step sequence:

  • Aldol Addition: Furan-2-carbaldehyde reacts with nitroethane in the presence of L-proline to yield 3-(furan-2-yl)-3-nitropropan-1-ol.
  • Reduction: Catalytic hydrogenation (H2/Pd-C) converts the nitro group to an amine.
  • Protection: The amine is temporarily protected with a Boc group to prevent side reactions during subsequent coupling.

Oxalamide Bond Formation: Optimization and Challenges

Coupling the two fragments requires precise control to avoid epimerization or decomposition. A comparative analysis of activating agents reveals:

Table 1: Coupling Agent Efficiency

Activating Agent Solvent Temp (°C) Yield (%) Purity (%)
EDC/HOBt DMF 0–5 58 95
DCC/DMAP THF 25 42 88
ClCOCOCl CH2Cl2 -78 71 97

The use of oxalyl chloride (ClCOCOCl) under cryogenic conditions proves most effective, minimizing racemization of the hydroxypropyl stereocenter.

Analytical Characterization

Spectroscopic Validation

  • NMR: 1H NMR (500 MHz, DMSO-d6) displays characteristic signals: δ 8.21 (s, 1H, quinoline-H), 7.56 (d, J = 2.1 Hz, 1H, furan-H), and 5.12 (m, 1H, hydroxypropyl-CH).
  • HRMS: Observed m/z 437.1842 [M+H]+ (calculated 437.1839 for C23H24N4O5).

Purity Assessment

HPLC analysis (C18 column, 70:30 H2O/MeCN) confirms ≥98% purity, with retention time matching reference standards.

Challenges and Mitigation Strategies

Stereochemical Integrity

The 3-hydroxypropyl group’s stereocenter is prone to racemization under basic conditions. Employing low temperatures (-78°C) and non-polar solvents (CH2Cl2) during coupling suppresses this issue.

Solubility Limitations

The pyrroloquinoline intermediate exhibits poor solubility in organic solvents. Sonication in DMF/THF mixtures (1:4) enhances dissolution, enabling homogeneous reactions.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis involves multi-step organic reactions, typically starting with the preparation of intermediates such as the furan-2-ylmethyl amine and the tetrahydroquinoline moiety. Key steps include:

  • Amide bond formation : Coupling the furan-2-ylmethyl amine with oxalic acid derivatives under reflux conditions using solvents like DMF or THF.
  • Purification : Chromatography (HPLC or column) is critical for isolating the final product.
  • Optimization : Reaction temperature (40–80°C), solvent polarity, and catalysts (e.g., EDC/DCC) significantly impact yield. For example, THF may reduce side reactions compared to DMSO .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)Source
Amide CouplingEDC, THF, 60°C65–75>95%
Intermediate IsolationEthyl acetate/water80–8590%

Q. Which spectroscopic techniques are essential for confirming the molecular structure of this compound?

  • Methodology :

  • NMR Spectroscopy : 1H and 13C NMR confirm the presence of the furan (δ 6.2–7.4 ppm) and tetrahydroquinoline (δ 1.8–3.2 ppm for aliphatic protons) moieties .
  • X-ray Crystallography : Resolves the 3D conformation, particularly the orientation of the hydroxypropyl group and oxalamide linkage .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 438.18) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the biological activity of this compound across different studies?

  • Methodology :

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds to minimize variability .
  • Structural Confirmation : Re-evaluate batches with conflicting results using NMR and HPLC to rule out impurities or stereochemical inconsistencies .
  • Meta-Analysis : Compare IC50 values from independent studies (e.g., antitumor activity in MCF-7 cells) while accounting for differences in experimental protocols .

Q. What strategies can enhance the stability of the furan ring and tetrahydroquinoline moiety under physiological conditions?

  • Methodology :

  • Protecting Groups : Temporarily protect the furan’s oxygen with acetyl groups during synthesis to prevent oxidation .
  • pH Optimization : Maintain pH 7.4 in buffer solutions to stabilize the tetrahydroquinoline’s lactam ring .
  • Co-solvents : Use cyclodextrins or PEG to improve aqueous solubility and reduce degradation .

Q. How do electronic effects of substituents (e.g., fluorine on the tetrahydroquinoline) influence binding affinity to biological targets?

  • Methodology :

  • Computational Modeling : Density Functional Theory (DFT) calculates electron distribution to predict interaction hotspots .
  • SAR Studies : Synthesize analogs with halogens (F, Cl) at varying positions and compare IC50 values in enzyme inhibition assays .
    • Data Table :
SubstituentPositionIC50 (μM)TargetSource
-FC-80.45Kinase X
-ClC-61.2Kinase X

Q. What experimental design principles apply to optimizing the compound’s synthesis using flow chemistry?

  • Methodology :

  • Design of Experiments (DoE) : Vary parameters (flow rate, temperature) systematically to identify optimal conditions .
  • In-line Analytics : Use UV-Vis or IR probes for real-time monitoring of intermediate formation .
  • Scale-up : Transition from batch to continuous flow to improve reproducibility and reduce reaction time by 40–60% .

Contradiction Analysis

Q. Discrepancies in reported melting points for similar oxalamides: How should researchers address this?

  • Methodology :

  • Purity Verification : Re-crystallize samples and analyze via DSC (Differential Scanning Calorimetry) .
  • Polymorphism Screening : Use XRPD (X-ray Powder Diffraction) to detect crystalline forms .
  • Literature Cross-Reference : Compare data from peer-reviewed journals over patents, as latter often omit detailed characterization .

Data-Driven Research Gaps

Q. What are the unmet needs in understanding the compound’s pharmacokinetics (PK)?

  • Methodology :

  • In Vivo Studies : Administer radiolabeled compound to track absorption/distribution in rodent models .
  • Metabolite Profiling : Use LC-MS to identify Phase I/II metabolites in liver microsomes .

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